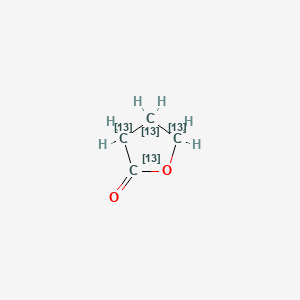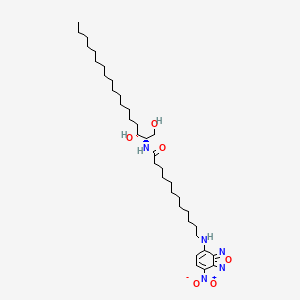
2-Aminoethyl Methanethiosulfonate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethyl Methanethiosulfonate Hydrochloride, also known as MTSEA-Chloride, is a probe for the ACh receptor channel structures of the GABA receptor . It has a molecular weight of 191.70 and a molecular formula of C3H10ClNO2S2 .
Synthesis Analysis
The compound specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease .Molecular Structure Analysis
The InChI code for 2-Aminoethyl Methanethiosulfonate Hydrochloride is 1S/C3H9NO2S2.ClH/c1-8(5,7)6-3-2-4;/h2-4H2,1H3;1H .Chemical Reactions Analysis
2-Aminoethyl Methanethiosulfonate Hydrochloride reacts specifically and rapidly with thiols to form mixed disulfides .Physical And Chemical Properties Analysis
The compound is an off-white to pale beige solid . It has a melting point of 148.0 - 150.0 °C . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación
Biomedical Research
This compound is used as a biomarker and an active molecule crosslinking reagent in biomedical research . It helps in the study of various biological processes and the interactions between different molecules.
Biochemical Research
In biochemical research, it is used as a reducing agent and a sulfurizing reagent . These properties make it useful in various chemical reactions and processes in the field of biochemistry.
Industrial Applications
2-Aminoethyl Methanethiosulfonate Hydrochloride is used in the synthesis of new organic compounds and functional materials . This makes it valuable in various industrial applications, including the production of pharmaceuticals and other chemical products.
Protein and Peptide Research
This compound is often used in the study of protein and peptide structure-activity relationships . It helps researchers understand how the structure of a protein or peptide affects its function.
Fluorescent Labeling
It can also be used to prepare other organic compounds, such as fluorescent labeling reagents . These reagents are used in various research fields to visualize and track the behavior of specific molecules.
Neurobiology
Specifically, it rapidly reacts with thiols to form mixed disulfides . This property is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease .
Mecanismo De Acción
Safety and Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
The compound is currently used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease . It is also useful for mapping the pore-lining regions of the ryanodine receptor . Future research may explore other potential applications of this compound.
Relevant Papers The compound has been mentioned in several papers. For instance, it was used in studies published in the Journal of Biological Chemistry , Biochemistry , and Neuron . These studies explored its use in probing the structures of various receptor channels .
Propiedades
IUPAC Name |
2-methylsulfonothioyloxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S2.ClH/c1-8(5,7)6-3-2-4;/h2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPKIYSDVDLOTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724420 |
Source


|
| Record name | O-(2-Aminoethyl) methanesulfonothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethyl Methanethiosulfonate Hydrochloride | |
CAS RN |
37597-96-9 |
Source


|
| Record name | O-(2-Aminoethyl) methanesulfonothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 2-aminoethyl methanethiosulfonate hydrochloride (MTSEA) impact GIRK channel activity?
A1: MTSEA is a sulfhydryl-modifying reagent that specifically targets cysteine residues. In the study by Lou et al. [], MTSEA was used to modify engineered cysteine residues in the middle C-terminal domain of GIRK1/GIRK2 heteromeric channels. Specifically, modifying a glutamate residue (E315C in GIRK2 and E304C in GIRK1) with MTSEA completely abolished the channel current. This effect was attributed to the positive charge introduced by MTSEA upon reacting with the cysteine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)
![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)





